molecular formula C10H8N2O2S2 B2911169 N'-(thiophene-2-carbonyl)thiophene-2-carbohydrazide CAS No. 24499-57-8

N'-(thiophene-2-carbonyl)thiophene-2-carbohydrazide

Cat. No.: B2911169
CAS No.: 24499-57-8
M. Wt: 252.31
InChI Key: FBOFFEXPCHQWDX-UHFFFAOYSA-N
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Description

N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide is an organic compound with the molecular formula C10H8N2O2S2 It is characterized by the presence of two thiophene rings connected through a carbohydrazide linkage

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(thiophene-2-carbonyl)thiophene-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S2/c13-9(7-3-1-5-15-7)11-12-10(14)8-4-2-6-16-8/h1-6H,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOFFEXPCHQWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide can be synthesized through a multi-step process. One common method involves the reaction of thiophene-2-carboxylic acid with hydrazine hydrate to form thiophene-2-carbohydrazide. This intermediate is then reacted with thiophene-2-carbonyl chloride under appropriate conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbohydrazide: A related compound with similar structural features but lacking the additional thiophene ring.

    Thiophene-2-carbonyl chloride: An intermediate used in the synthesis of N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide.

    Thiophene derivatives: Other compounds containing thiophene rings with various substituents.

Uniqueness

N’-(thiophene-2-carbonyl)thiophene-2-carbohydrazide is unique due to its dual thiophene rings connected through a carbohydrazide linkage. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

N'-(thiophene-2-carbonyl)thiophene-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process:

  • Formation of Thiophene-2-Carbohydrazide : The initial step involves the reaction of thiophene-2-carboxylic acid with hydrazine hydrate, resulting in thiophene-2-carbohydrazide.
  • Acylation : This intermediate is then acylated using thiophene-2-carbonyl chloride under controlled conditions to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 μg/mL0.25 μg/mL
Escherichia coli0.30 μg/mL0.35 μg/mL
Pseudomonas aeruginosa0.40 μg/mL0.45 μg/mL

These findings suggest that the compound not only inhibits microbial growth but also possesses bactericidal properties, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

This compound has shown promising results in anticancer assays. Studies conducted on various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG-2 (liver cancer), revealed significant cytotoxic effects.

Cell Line IC50 (μM) Selectivity Index
MDA-MB-23115.5>10
HepG-218.3>8

The selectivity index indicates that the compound exhibits preferential toxicity towards cancer cells over normal cells, highlighting its potential as an anticancer agent .

The biological activity of this compound is believed to involve interaction with specific molecular targets within the cell. For instance, it may inhibit key enzymes involved in DNA replication and repair, such as DNA gyrase and dihydrofolate reductase (DHFR). In vitro assays have reported IC50 values for these enzymes:

Enzyme IC50 (μM)
DNA Gyrase31.64
Dihydrofolate Reductase2.67

These interactions could disrupt cellular processes critical for microbial survival and cancer cell proliferation .

Case Studies

Several studies have evaluated the biological activity of derivatives similar to this compound:

  • Antimicrobial Evaluation : A study assessed the compound's efficacy against multi-drug resistant strains, demonstrating enhanced activity when combined with conventional antibiotics like ciprofloxacin.
  • Anticancer Studies : Research on hydrazone derivatives derived from thiophenes indicated that modifications to the thiophene ring could enhance anticancer properties, suggesting a structure-activity relationship that warrants further investigation .

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